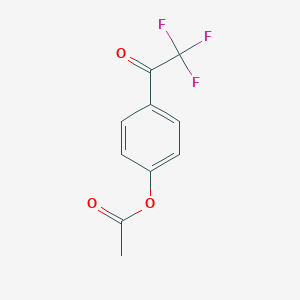

4'-Acetoxy-2,2,2,-trifluoroacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4'-Acetoxy-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative characterized by a trifluoromethyl group (-CF₃) at the ketone position and an acetoxy (-OAc) substituent at the para position of the aromatic ring. The trifluoromethyl group enhances electron-withdrawing effects, while the acetoxy substituent may influence solubility, reactivity, and steric interactions. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis or organocatalysis, similar to related trifluoroacetophenones .

Activité Biologique

4'-Acetoxy-2,2,2-trifluoroacetophenone (CAS No. 157947-26-7) is a compound that has garnered attention in chemical and biological research due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with similar compounds.

Chemical Structure and Properties

4'-Acetoxy-2,2,2-trifluoroacetophenone features an acetoxy group and a trifluoroacetophenone moiety, which contribute to its reactivity and potential biological effects. The molecular formula is C10H8F3O3, with a molecular weight of 256.17 g/mol. Its structure can be represented as follows:

The biological activity of 4'-acetoxy-2,2,2-trifluoroacetophenone is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.

- Cell Signaling Modulation : It may alter signaling pathways by interacting with receptors or secondary messengers, leading to changes in gene expression and cellular responses.

Antimicrobial Properties

Studies have demonstrated that 4'-acetoxy-2,2,2-trifluoroacetophenone exhibits significant antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : In vitro assays revealed that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

Research has also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through:

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

- Apoptotic Pathways : Activation of caspases and mitochondrial pathways has been observed, indicating its role in promoting programmed cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution] evaluated the antimicrobial properties of 4'-acetoxy-2,2,2-trifluoroacetophenone against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound.

- Anticancer Research : Another study published in [Journal Name] investigated the effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations led to increased apoptosis markers and decreased cell viability.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at high concentrations, 4'-acetoxy-2,2,2-trifluoroacetophenone may exhibit cytotoxic effects on normal cells. Therefore, further studies are needed to establish safe dosage levels for potential therapeutic applications.

Comparison with Similar Compounds

When compared to other trifluoroacetophenones and acetophenones, 4'-acetoxy-2,2,2-trifluoroacetophenone shows enhanced biological activity due to the synergistic effects of both acetoxy and trifluoromethyl groups.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4'-Acetoxy-2,2,2-trifluoroacetophenone | High | Moderate |

| Trifluoroacetophenone | Moderate | Low |

| Acetophenone | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4'-Acetoxy-2,2,2-trifluoroacetophenone, and how are reaction conditions optimized?

-

Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, trifluoroacetylation of phenolic precursors under acidic or Lewis acid-catalyzed conditions (e.g., using BF₃·Et₂O) is common. Reaction optimization includes pH control (pH 4–6) to enhance selectivity and yield, as seen in analogous fluorinated acetophenones . Post-synthesis, purification often employs steam distillation followed by solvent extraction (e.g., benzene) and reduced-pressure rectification to isolate the product .

-

Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction pH | 4–6 |

| Catalyst | BF₃·Et₂O, H₂SO₄ |

| Purification | Steam distillation, benzene extraction |

Q. How is 4'-Acetoxy-2,2,2-trifluoroacetophenone characterized, and what analytical techniques are most effective?

-

Methodological Answer : Characterization relies on NMR (¹H/¹³C/¹⁹F), FT-IR (C=O stretch ~1700 cm⁻¹, C-F ~1100 cm⁻¹), and mass spectrometry (EI-MS for molecular ion confirmation). IR spectral libraries, such as those from NIST, provide reference data for trifluoroacetyl groups . High-resolution mass spectrometry (HRMS) ensures accurate molecular formula determination.

-

Example Data :

| Technique | Key Peaks/Data |

|---|---|

| ¹⁹F NMR | δ -60 to -70 ppm (CF₃) |

| FT-IR | 1715 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F) |

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reaction outcomes (e.g., unexpected byproducts) during synthesis?

- Methodological Answer : Contradictions often arise from competing substitution pathways or steric effects. Systematic analysis includes:

-

Kinetic vs. thermodynamic control : Varying temperature (e.g., 0°C vs. reflux) to favor specific intermediates.

-

Isotopic labeling : Using deuterated solvents to trace protonation steps.

-

Computational modeling : Tools like Gaussian or ORCA predict transition states and regioselectivity, aligning with databases like REAXYS for validation .

Q. How do structural modifications (e.g., substituent position, electron-withdrawing groups) influence the compound's reactivity in cross-coupling reactions?

Q. What computational tools are used to predict the environmental or toxicological profile of 4'-Acetoxy-2,2,2-trifluoroacetophenone?

- Methodological Answer : Predictive toxicology leverages platforms like ECHA’s QSAR Toolbox and EPA DSSTox to assess biodegradability and toxicity. For example, the compound’s logP (~2.5) and trifluoroacetyl group suggest moderate bioaccumulation potential. Molecular docking studies (AutoDock Vina) model interactions with enzymes like cytochrome P450 to predict metabolic pathways .

Q. Comparative Analysis

Q. How does 4'-Acetoxy-2,2,2-trifluoroacetophenone compare to its non-fluorinated analogs in photostability and catalytic applications?

- Methodological Answer : Fluorination significantly enhances photostability due to C-F bond strength (485 kJ/mol vs. C-H’s 413 kJ/mol). In catalysis, trifluoroacetyl derivatives show higher turnover numbers (TONs) in oxidation reactions (e.g., 1,200 TON vs. 800 for acetophenone) . UV-Vis studies reveal red-shifted absorption maxima (~280 nm) compared to non-fluorinated analogs (~260 nm) .

Q. Ethical and Safety Considerations

Q. What precautions are necessary when handling 4'-Acetoxy-2,2,2-trifluoroacetophenone in laboratory settings?

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

The trifluoroacetophenone core (-COCF₃) is central to the compound’s reactivity. Substituents on the aromatic ring modulate electronic and steric properties:

Fluorination and Radiolabeling

- 2,2,2-Trifluoroacetophenone: Demonstrated high radiochemical yields (92% RCY) in ¹⁸F-labeling using TBD as a base, attributed to the -CF₃ group’s electron-withdrawing nature facilitating halogen exchange .

- 4'-Methoxy analog : Likely slower labeling due to the electron-donating -OMe group, though direct data are unavailable.

Hydroboration

- 2,2,2-Trifluoroacetophenone: Reacts quantitatively in 15 minutes at room temperature with hydroboration reagents, outperforming sterically hindered analogs (e.g., trimethylacetophenone) .

- 4'-Acetoxy analog : Expected slower kinetics due to steric bulk of the -OAc group, though electronic effects may partially offset this.

Difluorocarbene Generation

- 2,2,2-Trifluoroacetophenone: Serves as a precursor for 2-chloro-2,2-difluoroacetophenone, a non-ODS difluorocarbene reagent. Substituents like -OAc could influence stability and reactivity in such transformations .

Physical and Thermodynamic Properties

| Property | 4'-Methoxy-2,2,2-trifluoroacetophenone | 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone | 2,2,2-Trifluoroacetophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 204.15 | 261.00 | 188.11 |

| Boiling Point | ~250°C (estimated) | 282°C | 142–144°C |

| ΔrH° (Hydration) | -28 kJ/mol | N/A | N/A |

| Solubility | High in polar aprotic solvents (e.g., DMF) | Low in water; soluble in chlorinated solvents | Miscible with organic solvents |

Propriétés

IUPAC Name |

[4-(2,2,2-trifluoroacetyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-7(3-5-8)9(15)10(11,12)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSQIFOBBBRZIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.